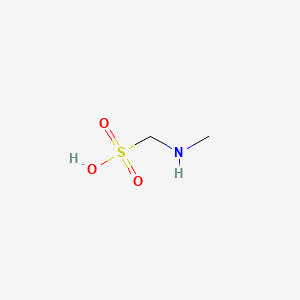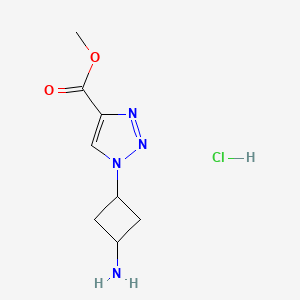![molecular formula C18H11ClFN3OS B13477213 4-chloro-N-[6-fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B13477213.png)
4-chloro-N-[6-fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[6-fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a thiophene ring, a fluorine atom, and a benzamide group. It has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[6-fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity . Additionally, solvent-free synthesis methods can be employed to reduce environmental impact and production costs .
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-N-[6-fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-[6-fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential as an anti-tubercular agent.
Medicine: It has shown promise in the development of new drugs for treating various diseases.
Industry: It is used in the production of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-chloro-N-[6-fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as a kinase inhibitor, modulating signaling pathways involved in cell growth and proliferation . The presence of the imidazo[1,2-a]pyridine core is crucial for its bioactivity, allowing it to bind effectively to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain a thiophene ring, exhibit similar pharmacological properties.
Imidazole Derivatives: Compounds like clemizole and etonitazene, which contain an imidazole ring, show a broad range of biological activities.
Uniqueness
What sets 4-chloro-N-[6-fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both a thiophene ring and an imidazo[1,2-a]pyridine core enhances its potential as a versatile therapeutic agent .
Eigenschaften
Molekularformel |
C18H11ClFN3OS |
|---|---|
Molekulargewicht |
371.8 g/mol |
IUPAC-Name |
4-chloro-N-(6-fluoro-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C18H11ClFN3OS/c19-12-5-3-11(4-6-12)18(24)22-17-16(14-2-1-9-25-14)21-15-8-7-13(20)10-23(15)17/h1-10H,(H,22,24) |
InChI-Schlüssel |
PHOMGUPCZOHLHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=C(N3C=C(C=CC3=N2)F)NC(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-chloro-N-{2-[4-({[(cyclohex-3-en-1-yl)carbamoyl]amino}sulfonyl)phenyl]ethyl}-2-methoxybenzamide](/img/structure/B13477157.png)








![5-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13477216.png)
